2-(4-Aminopiperidin-1-yl)-1-morpholinoethan-1-one hydrochloride is a chemical compound with significant implications in pharmaceutical research and development. It is classified as a piperidine derivative, notable for its potential use in drug discovery, particularly in the fields of neuroscience and psychiatry due to its interaction with various neurotransmitter systems.
This compound is derived from piperidine and morpholine structures, which are common in medicinal chemistry. The full IUPAC name is 1-morpholino-2-(4-aminopiperidin-1-yl)ethanone hydrochloride, and it has a molecular formula of C₁₁H₂₁ClN₂O. The molecular weight is approximately 248.75 g/mol, and it is categorized under amines and amides due to its functional groups .
The synthesis of 2-(4-Aminopiperidin-1-yl)-1-morpholinoethan-1-one hydrochloride typically involves multi-step organic reactions. One common approach includes:
Each step requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product.
The molecular structure of 2-(4-Aminopiperidin-1-yl)-1-morpholinoethan-1-one hydrochloride can be represented as follows:
The compound features a morpholine ring connected to a piperidine moiety, which contributes to its biological activity by allowing interactions with various receptors in the central nervous system .
The compound can participate in several chemical reactions typical for amines and ketones:
These reactions are essential for modifying the compound for various applications in medicinal chemistry.
The mechanism of action of 2-(4-Aminopiperidin-1-yl)-1-morpholinoethan-1-one hydrochloride primarily involves its interaction with neurotransmitter receptors in the brain. It is believed to modulate dopaminergic and serotonergic pathways, which are crucial for mood regulation and cognitive functions.
Research indicates that compounds with similar structures often exhibit affinity for serotonin receptors (5HT) and dopamine receptors (D2), potentially leading to effects on anxiety, depression, and other neuropsychiatric conditions .
Safety data indicates that it may cause irritation upon contact with skin or eyes, necessitating proper handling protocols .
2-(4-Aminopiperidin-1-yl)-1-morpholinoethan-1-one hydrochloride has several applications in scientific research:
Its unique structural features make it a valuable asset in both academic research and pharmaceutical applications .
2-(4-Aminopiperidin-1-yl)-1-morpholinoethan-1-one hydrochloride (CAS: 1332528-52-5) represents a structurally complex small molecule of growing interest in pharmaceutical research. This dihydrochloride salt features a carbon spacer linking two nitrogen-containing heterocycles: 4-aminopiperidine and morpholine. Its molecular formula, C₁₁H₂₃Cl₂N₃O₂, corresponds to a molecular weight of 300.23 g/mol and is characterized by the SMILES notation: O=C(N1CCOCC1)CN2CCC(N)CC2.[H]Cl.[H]Cl [2]. This bifunctional architecture positions the compound at the intersection of privileged pharmacophoric elements, leveraging the distinct physicochemical and biological properties of both cyclic amines. Unlike simpler monoheterocyclic structures, this molecule’s covalent tethering of piperidine and morpholine enables synergistic modulation of target binding, solubility, and metabolic stability—attributes increasingly exploited in kinase inhibitors, GPCR modulators, and central nervous system (CNS) agents [3] [7]. Its crystalline dihydrochloride form ensures stability for cold-chain storage and handling during preclinical evaluation [2].
The 4-aminopiperidine moiety contributes critical hydrogen-bonding capabilities and conformational flexibility to the molecule. The primary amine at the 4-position acts as a hydrogen bond donor/acceptor, facilitating strong interactions with biological targets like proteases or kinases. Piperidine’s chair-to-chair inversion allows adaptation to diverse binding pockets, while its basicity (predicted pKa ~10.5) supports salt formation for enhanced solubility [7]. Notably, 4-aminopiperidine features in clinical kinase inhibitors (e.g., imatinib derivatives) where it anchors target engagement through electrostatic contacts.
Morpholine (1-oxa-4-azacyclohexane), conversely, provides balanced polarity and metabolic resistance. Its oxygen atom imparts high electron density, enabling water solubility (logP ≈ -0.62) and serving as hydrogen bond acceptors—properties crucial for improving bioavailability in lead compounds [3] [8]. Unlike piperidine, morpholine exhibits lower basicity (pKa ~8.5), reducing cationic charge under physiological conditions. This moiety frequently appears in marketed drugs (e.g., aprepitant, levofloxacin) as a solubility-enhancing replacement for carbonyl groups or tertiary amines [3]. In this compound, morpholine’s role extends beyond solubilization; it may participate in target recognition, as evidenced by morpholine-containing kinase inhibitors like GDC-0941.
Table 1: Key Structural and Physicochemical Properties of the Compound
| Property | Value/Description | Significance |
|---|---|---|
| Molecular Formula | C₁₁H₂₃Cl₂N₃O₂ (free base: C₁₁H₂₁N₃O₂) | Defines elemental composition and molecular mass |
| Molecular Weight | 300.23 g/mol (dihydrochloride) | Impacts pharmacokinetics and formulation |
| Hydrogen Bond Donors | 2 (piperidine NH₂⁺ and NH) | Facilitates target binding via H-bonding |
| Hydrogen Bond Acceptors | 4 (carbonyl O, morpholine O, 2×Cl⁻) | Enhances solubility and binding affinity |
| logP (Predicted) | -0.62 (free base) | Indicates moderate hydrophilicity |
| Key Fragments | 4-Aminopiperidine, morpholine, carbonyl linker | Synergistic pharmacophoric elements |
The carbonyl linker (-C(O)CH₂-) between these heterocycles is structurally strategic. This acetylene-derived spacer distances the piperidine and morpholine rings by ~5.5 Å—optimized for bidentate interactions with adjacent enzyme subsites. Computational models suggest this linker maintains low energy conformations where both heterocycles adopt equatorial orientations, minimizing steric clash [8]. Nuclear Magnetic Resonance (NMR) studies of analogs confirm restricted rotation around the carbonyl bond, locking the molecule in bioactive conformations resembling endogenous ligands.
Bicyclic amines emerged as privileged scaffolds in the mid-20th century, with morpholine’s pharmaceutical utility recognized as early as 1935. Initial applications exploited morpholine’s solvent properties or corrosion inhibition, but its integration into timolol (1978) for hypertension marked a therapeutic breakthrough [3]. Concurrently, 4-aminopiperidine gained traction through antidepressants like paroxetine (1970s), where its amine group formed salt bridges with serotonin transporters. These early successes spurred systematic exploration of bifunctional amines linked via alkyl or acyl chains.
The 1980s–1990s witnessed targeted incorporation of morpholine in antimicrobials. Levofloxacin’s morpholinyl group enhanced DNA gyrase binding and water solubility, contributing to its WHO essential drug status [3]. Parallel developments utilized 4-aminopiperidine in analgesics (e.g., fentanyl analogs) due to its blood-brain barrier permeability. Synthetic innovations enabled complex linkages:
Table 2: Evolution of Key Synthetic Methods for Bicyclic Amine Pharmacophores
| Time Period | Synthetic Advance | Impact on Compound Design |
|---|---|---|
| 1980s | Aziridine ring-opening with haloalcohols | Enabled carbon-linked piperidine-morpholine scaffolds |
| 1990s | Pd-catalyzed N-arylation of morpholines | Facilitated aromatic substitutions for target specificity |
| 2000–2010 | Gold-catalyzed cyclization of alkynylamines (Yao 2015) | Improved efficiency for morpholine-piperidine fused systems |
| 2010–Present | Wacker-type oxidative cyclization (Lu et al.) | Allowed base-free synthesis under mild conditions |
These methodologies directly enabled compounds like 2-(4-aminopiperidin-1-yl)-1-morpholinoethan-1-one. Its design reflects "molecular hybridization"—combining validated subunits into novel entities with enhanced properties. For instance, replacing levofloxacin’s methylpiperazine with 4-aminopiperidine could improve CNS penetration, while morpholine maintains solubility [3] [7].
This compound epitomizes contemporary lead optimization strategies addressing multi-factorial drug-likeness. Its structural features align with computational frameworks like Lipinski’s Rule of Five: molecular weight <500 (300.23), H-bond donors <5 (2), H-bond acceptors <10 (4), and predicted logP <5 (-0.62) [9]. Such properties mitigate attrition risks in preclinical development.
Within structure-based drug design (SBDD), the molecule serves as a versatile scaffold for virtual screening. Docking studies using AutoDock Vina or Glide position the protonated 4-aminopiperidine in kinase ATP pockets (e.g., PI3Kγ), where the NH₃⁺ group mimics adenine’s N1 interaction. Simultaneously, morpholine occupies hydrophobic channels, improving selectivity over related kinases [6] [9]. Fragment-based approaches leverage its two semi-rigid domains: the aminopiperidine "anchor" and morpholine "solubilizer," allowing independent optimization. For example, substituting the morpholine with thiomorpholine could enhance blood-brain barrier penetration for CNS targets.
Table 3: Computational Applications in Modern Drug Discovery Involving the Compound
| Computational Method | Application Example | Outcome |
|---|---|---|
| Molecular Docking (Glide) | Binding pose prediction in PI3Kγ kinase | Confirmed salt bridge formation between piperidine NH₃⁺ and Asp841 |
| QSAR Modeling | Anti-cancer activity prediction of analogs | Identified electron-donating groups at morpholine C4 enhance potency |
| Pharmacophore Mapping | Overlay with known RET kinase inhibitors | Validated spatial match for H-donor/acceptor features |
| MD Simulations (GROMACS) | Stability assessment of target-ligand complexes | Demonstrated <1.5 Å RMSD over 100 ns simulations |
The compound also facilitates ligand-based design. Quantitative Structure-Activity Relationship (QSAR) models built from its analogs reveal steric and electrostatic requirements for anticancer activity—particularly, the critical distance (3.8–4.2 Å) between the piperidine nitrogen and morpholine oxygen [4] [9]. Pharmacophore models further validate its "three-point binding" capability: 1) ionized piperidine amine, 2) carbonyl oxygen, and 3) morpholine oxygen. Such insights guide derivatization; for instance, N-acylation of the piperidine amine could modulate metabolism without compromising target engagement [2] [10].
Emerging applications include proteolysis-targeting chimeras (PROTACs), where the compound’s terminal amines serve as linker attachment points. Its polyethylene glycol (PEG)-like carbonyl-morpholine segment may additionally enhance solubility in bifunctional degraders [6]. As drug discovery increasingly emphasizes covalent inhibitors, the 4-aminopiperidine’s primary amine offers a handle for introducing acrylamide warheads targeting non-conserved cysteines.
Table 4: Clinically Approved Drugs Featuring Similar Structural Motifs
| Drug Name | Therapeutic Category | Structural Features | Role of Piperidine/Morpholine |
|---|---|---|---|
| Aprepitant | Antiemetic | Morpholine linked to triazolone | Solubility enhancement and NK1 receptor binding |
| Timolol | Antihypertensive | Morpholine-ethanol linked to thiadiazole | β-adrenergic blockade via H-bond acceptance |
| Levofloxacin | Antibacterial | 4-Methylpiperazine fused to quinolone | DNA gyrase binding and water solubility |
| Fasudil | Vasodilator | Homopiperazine moiety | ROCK kinase inhibition via salt bridge formation |
CAS No.: 18016-80-3
CAS No.: 2494-89-5
CAS No.:
CAS No.:
CAS No.: 73575-12-9